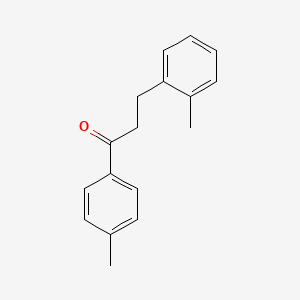
4'-Méthyl-3-(2-méthylphényl)propiophénone
Vue d'ensemble
Description
“4’-Methyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the CAS Number: 898789-10-1 . It has a molecular weight of 238.33 and its IUPAC name is 3-(2-methylphenyl)-1-(4-methylphenyl)-1-propanone . It is used as a chemical reagent in electrocarboxylation reactions . It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants .
Synthesis Analysis
The synthesis of “4’-Methyl-3-(2-methylphenyl)propiophenone” can be achieved through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “4’-Methyl-3-(2-methylphenyl)propiophenone” consists of a polar carbonyl (C=O) bond and a non-polar benzene ring . The entire molecule is relatively polar, but also has a certain degree of non-polarity .Chemical Reactions Analysis
“4’-Methyl-3-(2-methylphenyl)propiophenone” is used as a building block to synthesize various compounds . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis
The molecule of “4’-Methyl-3-(2-methylphenyl)propiophenone” contains a polar carbonyl (C=O) bond and a non-polar benzene ring . Therefore, it can be soluble in both non-polar and polar solvents .Applications De Recherche Scientifique
Intermédiaires Pharmaceutiques
4'-Méthyl-3-(2-méthylphényl)propiophénone : est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Son groupe cétonique est réactif, ce qui en fait un précurseur fondamental pour les molécules complexes . Par exemple, il est un intermédiaire pour le médicament Naomanin, qui a des applications thérapeutiques .
Matériau de Synthèse Organique
Ce composé sert de matériau polyvalent en synthèse organique. Il peut subir diverses réactions chimiques en raison de sa structure cétonique aromatique, contribuant à la création de divers composés organiques .
Réactions d'Electrocarboxylation
En électrocarboxylation, This compound agit comme un réactif chimique. Ce processus est crucial pour l'introduction de groupes carboxyles dans les molécules organiques, ce qui peut conduire au développement de nouveaux matériaux et produits chimiques .
Applications Analytiques
En raison de sa structure chimique spécifique, ce composé peut être utilisé en chimie analytique comme matériau standard ou de référence pour l'étalonnage des instruments ou le développement de nouvelles méthodes analytiques .
Produits Chimiques Spécialisés
Le composé trouve des applications dans la production de produits chimiques spécialisés où ses propriétés spécifiques, comme la capacité à subir des réactions contrôlées, sont requises .
Agents Antibactériens
La recherche suggère des applications antibactériennes potentielles pour This compound. Sa structure lui permet d'interagir avec les composants cellulaires bactériens, inhibant potentiellement la croissance ou détruisant les bactéries .
Initiateur de Polymérisation
Il est utilisé comme initiateur de polymérisation radicalaire photochimique. Cette application est importante dans le domaine de la chimie des polymères, où elle aide à initier le processus de polymérisation pour créer des polymères ayant des propriétés spécifiques .
Synthèse de Catalyseurs
This compound : peut être utilisé pour synthétiser des catalyseurs comme les complexes cobaloxime/organocobaloxime. Ces catalyseurs sont efficaces dans la synthèse de carbonates cycliques, qui ont une importance industrielle et environnementale .
Mécanisme D'action
4'-Methyl-3-(2-methylphenyl)propiophenone is known to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. Inhibition of these enzymes can lead to a variety of effects, including the inhibition of inflammation and pain, as well as the inhibition of certain types of cancer cell growth. Additionally, 4'-Methyl-3-(2-methylphenyl)propiophenone has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
4'-Methyl-3-(2-methylphenyl)propiophenone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including COX-2 and lipoxygenase, and has also been shown to have antioxidant properties. Additionally, 4'-Methyl-3-(2-methylphenyl)propiophenone has been shown to have anti-inflammatory and analgesic effects, and has been used in studies of the effects of different drugs on the body. Finally, 4'-Methyl-3-(2-methylphenyl)propiophenone has been used in the development of new drug treatments, and has been shown to be effective in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Methyl-3-(2-methylphenyl)propiophenone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of approximately 70%. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of studies. However, there are some limitations to its use in laboratory experiments. 4'-Methyl-3-(2-methylphenyl)propiophenone is a synthetic compound, and as such is not found naturally in the body. This can limit its usefulness in certain types of studies, such as those involving the effects of natural products. Additionally, the effects of 4'-Methyl-3-(2-methylphenyl)propiophenone can vary depending on the dosage and the individual being studied, making it difficult to determine the exact effects of the compound in certain situations.
Orientations Futures
4'-Methyl-3-(2-methylphenyl)propiophenone has a wide range of potential future applications. It could be used to develop new drug treatments, as well as to study the effects of existing drugs on the body. Additionally, it could be used to study the effects of natural products on the body, and to develop new treatments for certain types of cancer. Finally, 4'-Methyl-3-(2-methylphenyl)propiophenone could be used to study the effects of different environmental factors on the body, such as air pollution or ultraviolet radiation.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGQZRKKYCKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644004 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-10-1 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



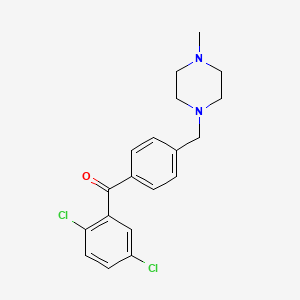
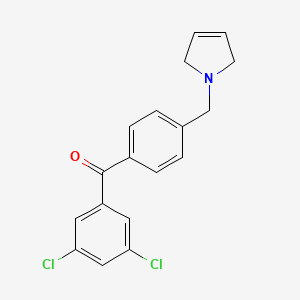


![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone](/img/structure/B1613093.png)

![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)
![Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613099.png)
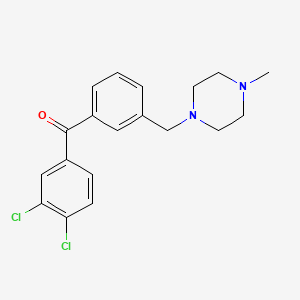
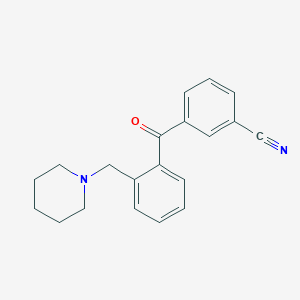
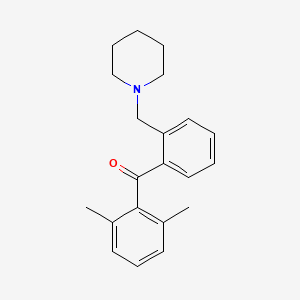

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone](/img/structure/B1613106.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone](/img/structure/B1613108.png)